2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
2-Chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex heterocyclic compound featuring a fused thieno-thiazol ring system with a 5,5-dioxide moiety. The molecule contains a 3-methoxyphenyl substituent at the 3-position of the tetrahydrothieno-thiazol scaffold and a 2-chloroacetamide group attached via a Z-configured imine bond. This unique combination of functional groups—including the sulfone (dioxide), methoxyaryl, and chloroacetamide moieties—imparts distinct electronic, steric, and solubility properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to electrophilic or hydrogen-bonding interactions .
Properties
Molecular Formula |
C14H15ClN2O4S2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H15ClN2O4S2/c1-21-10-4-2-3-9(5-10)17-11-7-23(19,20)8-12(11)22-14(17)16-13(18)6-15/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
FPOZLAHCCBXPOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the chlorination of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the chloroacetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted acetamides.
Scientific Research Applications
2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compound A : 2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]Acetamide (CAS: 902047-85-2)
- Structural Differences :
- The methoxy group on the phenyl ring is at the 2-position (ortho) instead of the 3-position (meta).
- The acetamide substituent is methoxy (-OCH₃) rather than chloro (-Cl).
- The electron-donating methoxy group on the acetamide decreases electrophilicity, which could diminish reactivity in nucleophilic environments compared to the electron-withdrawing chloro group .
Compound B : 2-Chloro-N-[(2Z)-3-(2,4-Dichlorobenzyl)-1,3-Thiazol-2(3H)-Ylidene]Acetamide (CAS: 731827-29-5)
- Structural Differences: The fused thieno-thiazol ring lacks the 5,5-dioxide (sulfone) group. The substituent on the thiazole is a 2,4-dichlorobenzyl group instead of a 3-methoxyphenyl.
- Implications: Absence of the sulfone reduces polarity and hydrogen-bonding capacity, likely lowering solubility in aqueous media.
Functional Group Contributions to Bioactivity
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Electrophilicity | High (Cl substituent) | Low (OCH₃ substituent) | High (Cl substituent) |
| Polarity | Moderate (sulfone enhances polarity) | Moderate (sulfone retained) | Low (no sulfone) |
| Aromatic Substituent | 3-Methoxyphenyl (electron-donating) | 2-Methoxyphenyl (steric hindrance) | 2,4-Dichlorobenzyl (electron-withdrawing) |
| Therapeutic Potential | Likely enzyme inhibition | Reduced reactivity | Enhanced lipophilicity for membrane targets |
- Key Observations: The sulfone group in the target compound and Compound A increases solubility and may enhance interactions with polar residues in enzyme active sites.
Biological Activity
The compound 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.76 g/mol. The compound features a thieno-thiazole core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃O₄S |
| Molecular Weight | 335.76 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity and inhibition of essential enzymes involved in bacterial metabolism .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
Studies have suggested that thieno-thiazole derivatives can induce apoptosis in cancer cells. The compound's ability to activate caspase pathways has been highlighted as a potential mechanism for its anticancer activity. In vitro studies showed that it significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against S. aureus.
- Method: Disc diffusion method was employed.
- Results: The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/disc.
-
Case Study 2: Anti-inflammatory Activity
- Objective: To assess the effect on TNF-alpha production.
- Method: ELISA assays were conducted on LPS-stimulated macrophages.
- Results: A significant reduction (40%) in TNF-alpha levels was observed at a concentration of 50 µM.
The proposed mechanisms through which 2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds with a similar thiazole structure have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased inflammatory mediator production.
- Induction of Apoptosis: Activation of caspases and mitochondrial pathways contributes to the induction of programmed cell death in cancer cells.
- Calcium Signaling Modulation: The compound may influence intracellular calcium levels, affecting various cellular processes including muscle contraction and neurotransmitter release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
